
1-(3-Iodophenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9IO2. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3-iodophenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 3-iodophenyl derivative, followed by carboxylation. One common method involves the use of a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The carboxylic acid group can then be introduced through various carboxylation reactions .
Industrial Production Methods
Industrial production of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid may involve large-scale cyclopropanation and carboxylation processes, optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Iodophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while coupling reactions can produce complex biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-(3-Iodophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The iodine atom can also play a role in halogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Iodophenyl)cyclopropane-1-carboxylic acid: Similar structure but with the iodine atom in the para position.
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid: Similar structure with a bromine atom instead of iodine.
1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure with a chlorine atom instead of iodine.
Uniqueness
1-(3-Iodophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions not possible with other halogens. This makes it a valuable compound for studying halogen bonding and other iodine-specific chemistry .
Eigenschaften
CAS-Nummer |
124276-85-3 |
|---|---|
Molekularformel |
C10H9IO2 |
Molekulargewicht |
288.08 g/mol |
IUPAC-Name |
1-(3-iodophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9IO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI-Schlüssel |
SXMQFQMUDWKMMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=CC=C2)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


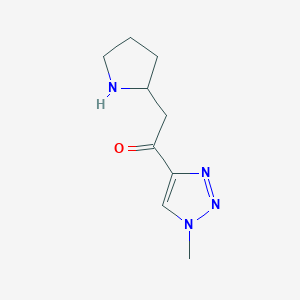

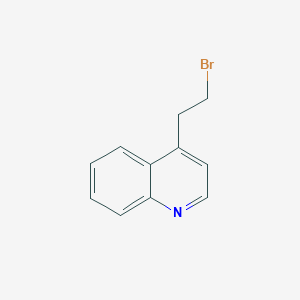

![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
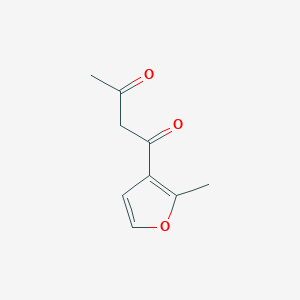

![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)
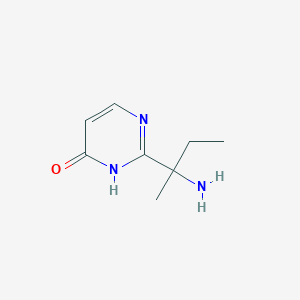
![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)
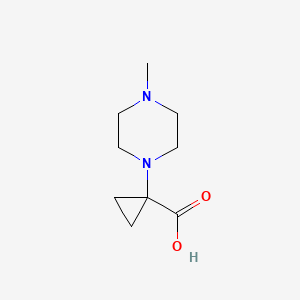
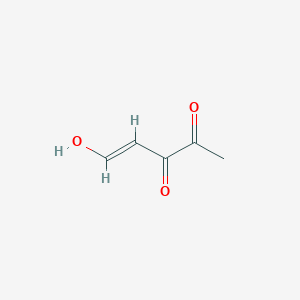
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
